(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13(23)22-10-9-15-16(11-20)19(25-17(15)12-22)21-18(24)8-7-14-5-3-2-4-6-14/h2-8H,9-10,12H2,1H3,(H,21,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRVBZTAMXDNZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-phenylprop-2-enamide is a novel derivative within the thieno[2,3-c]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in cancer therapy and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thieno-pyridine core with various functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key pathways involved in tumor growth and proliferation. A study highlighted that derivatives similar to our compound demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells. The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis and growth .
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.05 | EGFR inhibition |
| Compound 1 | MCF-7 | 0.25 | VEGF suppression |
| Compound 2 | A549 (Lung Cancer) | 0.1 | Induction of apoptosis |
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Similar derivatives have shown anticonvulsant activity in various animal models. The presence of specific pharmacophoric elements such as hydrophobic units and hydrogen bond donors/acceptors enhances their interaction with neurotransmitter receptors .
Table 2: Anticonvulsant Activity Studies
| Compound | Model Used | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| KM-568 | Mouse Seizure Model | 498.2 | Significant reduction in seizure frequency |
| Thieno Derivative X | Rat Kindling Model | 300 | Prolonged seizure-free intervals |
Case Study 1: In Vitro Evaluation
A recent study evaluated the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on HepG2 liver cancer cells. The results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compounds tested . The study utilized the MTT assay for quantifying cell viability.
Case Study 2: In Vivo Assessment
In vivo assessments were conducted using a rat model to evaluate the anticonvulsant properties of a related derivative. Results showed that administration significantly reduced seizure activity compared to control groups . This suggests potential therapeutic applications in epilepsy management.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
- Anti-inflammatory Properties : The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. Studies have demonstrated that it can modulate the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes it a candidate for further development as an anti-inflammatory agent.
- Neuroprotective Effects : There is emerging evidence that thieno[2,3-c]pyridine derivatives may offer neuroprotective benefits. Research has suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis Applications
- Synthetic Intermediates : The compound can serve as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations such as nucleophilic substitutions and cyclization reactions. This versatility is crucial for synthesizing more complex molecules with potential pharmacological activities .
- Catalysis : Certain derivatives have been explored as catalysts in organic reactions, particularly in asymmetric synthesis. Their ability to facilitate reactions with high selectivity makes them valuable in the development of chiral compounds used in pharmaceuticals .
Material Science Applications
- Polymeric Materials : The unique properties of (2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-phenylprop-2-enamide allow it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for electronic applications .
Case Studies
- Anticancer Studies : A recent study evaluated the anticancer activity of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Inflammation Models : In vivo experiments using carrageenan-induced paw edema models demonstrated that the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory drug candidate .
Chemical Reactions Analysis
Cyano Group (-C≡N)
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the cyano group may convert to a carboxylic acid (-COOH) or amide (-CONH₂) .
-
Nucleophilic Substitution : Reacts with Grignard reagents to form ketones after hydrolysis.
Acetyl Group (-COCH₃)
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Nucleophilic Acyl Substitution : Susceptible to substitution with amines or alcohols under acidic/basic conditions, forming amides or esters .
-
Reduction : LiAlH₄ reduces the acetyl group to -CH₂OH.
α,β-Unsaturated Enamide
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Cycloaddition : Participates in Diels-Alder reactions with dienes to form six-membered rings .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding a single-bonded amide.
| Functional Group | Reaction Type | Product | Conditions |
|---|---|---|---|
| Cyano | Hydrolysis | Carboxylic acid/Amide | HCl/NaOH, Δ |
| Acetyl | Nucleophilic substitution | Amide/Ester | Amines/Alcohols, acid/base |
| Enamide | Hydrogenation | Saturated amide | H₂, Pd-C, RT |
Stability Under Physiological Conditions
In vitro studies of structurally similar enamide derivatives (e.g., KM-568) demonstrate moderate metabolic stability:
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The cyano group in the target compound and its analogues enhances electrophilicity, favoring nucleophilic attack at position 3. Fluorine and sulfonyl groups in analogues improve metabolic stability and solubility, respectively .
- Synthetic Accessibility : Analogues with simpler substituents (e.g., acetamide in ) are more readily synthesized than triazine-fused systems (), which require multi-step cyclization .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s lower solubility compared to and analogues is attributed to its hydrophobic phenylpropenamide chain.
Commercial Availability and Suppliers
- N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide: Sold by BI78640 at $8–$11 per gram .
- N-{6-Benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide hydrochloride: Supplied by Zhongshan Yuanyang Bio-pharmaceutical Technology .
Q & A
Q. Characterization Techniques :
- NMR and HPLC : Confirm structural integrity and purity (>98% via HPLC) .
- Mass Spectrometry : Validates molecular weight (e.g., C23H21N7O, MW 435.47) .
- X-ray Crystallography : Resolves stereochemical ambiguities in thieno-pyridine cores .
Basic: What spectroscopic methods resolve structural ambiguities in the thieno[2,3-c]pyridine core?
- 1H/13C NMR : Assigns proton environments (e.g., acetyl, cyano, and phenyl groups). For example, aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while thieno-pyridine protons resonate at δ 3.0–4.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- UV-Vis : Monitors conjugation in the (2E)-prop-2-enamide moiety (λmax ~270–300 nm) .
Advanced: How can flow chemistry optimize the synthesis of this compound?
Flow chemistry enhances reproducibility and scalability:
- Continuous-Flow Reactors : Enable precise control of reaction parameters (e.g., temperature, residence time) during condensation steps .
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., molar ratios, catalyst loading) to maximize yield .
- In-line Analytics : Real-time HPLC or IR monitoring detects intermediates, reducing purification bottlenecks .
Q. Example Optimization Table :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temp (°C) | 60–120 | 90 | 22% → 68% |
| Catalyst Loading | 1–5 mol% | 3 mol% | 15% → 52% |
Advanced: How should researchers address contradictions in spectroscopic data for this compound?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Crystallographic Analysis : Resolve discrepancies in stereochemistry (e.g., E/Z isomerism in the enamide group) .
- Batch Consistency : Ensure synthetic protocols (e.g., solvent purity, reaction time) are identical across experiments .
Case Study : A reported δ 4.2 ppm signal initially assigned to a methylene group was re-assigned to a cyclopropane proton after X-ray analysis .
Advanced: What mechanistic insights explain challenges in the cyclization of the thieno-pyridine core?
- Electrophilic Aromatic Substitution : The electron-deficient pyridine ring requires activated intermediates (e.g., acetylated precursors) for cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving cyclization efficiency .
- Catalytic Systems : Lewis acids (e.g., ZnCl₂) accelerate ring closure but may lead to side reactions with cyano groups .
Advanced: What strategies evaluate the compound’s biological activity and structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
